4-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide is a synthetic organic compound belonging to the class of azaindole derivatives. Specifically, it contains a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety linked to a p-toluamide (4-methylbenzamide) group via a nitrogen atom. While this specific compound does not appear to have a common name, its structural components are frequently encountered in medicinal chemistry research. Azaindoles and their derivatives, including 7-azaindoles, have garnered significant interest as privileged scaffolds in drug discovery due to their ability to mimic the bioactivities of purine and indole-containing natural products []. They can interact with a diverse range of biological targets and exhibit a broad spectrum of pharmacological activities.
4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds have garnered interest due to their potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, which is known for its involvement in various biological processes.
4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide can be classified under:
The synthesis of 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide can be achieved through several methods. One common approach involves the use of pyrrole and pyridine derivatives as starting materials. The synthesis typically follows these steps:
The synthesis may utilize techniques such as:
The molecular structure of 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide consists of:
Key structural data includes:
The compound can undergo various chemical reactions typical for amides and heterocycles:
For example, hydrolysis can be monitored using spectroscopic techniques like infrared spectroscopy to observe changes in functional groups.
The mechanism of action for compounds like 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide often involves interaction with specific protein targets such as kinases.
Studies have shown that related compounds exhibit IC50 values in the nanomolar range against certain kinases, indicating strong biological activity .
Relevant data from studies indicate that these properties can influence the compound's bioavailability and efficacy .
4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological contexts .
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold serves as a privileged structural motif in kinase inhibitor design due to its unique hydrogen-bonding capabilities and planar geometry. This bicyclic heterocycle features a pyrrole NH (position 1) and a pyridine N (position 7), enabling bidentate hydrogen bonding with kinase hinge regions. Specifically, the pyrrole NH acts as a hydrogen bond donor, while the pyridine N functions as an acceptor, mimicking ATP’s interactions with conserved residues in the kinase active site [1] [2]. This dual interaction is critical for high-affinity binding, as demonstrated in FDA-approved drugs like vemurafenib (a BRAF kinase inhibitor) and clinical-stage compounds targeting JAK3, CSF1R, and Aurora kinases [2].
The scaffold’s versatility is enhanced by five modifiable positions (C-2 to C-6), allowing strategic derivatization to optimize target engagement and selectivity. For example, substitutions at C-3 and C-5 positions influence interactions with hydrophobic pockets adjacent to the ATP-binding site, while N-1 modifications (e.g., carboxamide linkages) extend into solvent-exposed regions to improve pharmacokinetic properties [1] [5]. X-ray crystallographic studies classify binding modes into three categories: "normal" (72% of kinase complexes), "flipped" (18%), and "non-hinge" (10%), highlighting the scaffold’s adaptability across diverse kinase targets [2].
Table 1: Kinase Targets of 7-Azaindole Derivatives in Clinical Development
Compound | Primary Target | Kinase Class | Development Stage |
---|---|---|---|
Vemurafenib | BRAF V600E | Serine/Threonine Kinase | FDA-approved |
PF-06651600 | JAK3 | Tyrosine Kinase | Phase III |
PLX-8394 | BRAF (dimer inhibitor) | Serine/Threonine Kinase | Phase II |
AT-9283 | Aurora B, JAK2 | Tyrosine Kinase | Phase II |
The 4-methyl group in "4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzamide" exemplifies a strategic modification to enhance hydrophobic interactions and optimize drug-like properties. Methyl substituents on aromatic systems influence bioactivity through:
Table 2: Impact of Methyl Positioning on Anticancer Activity
Substituent Position | Target Kinase | IC₅₀ (µM) | Cell Line Activity |
---|---|---|---|
C-4 (Pyrrolopyridine) | CDK9/Haspin | 0.118–0.206 | A549, HeLa |
C-6 (Pyrrolopyridine) | PARP-1 | 0.003 | MDA-MB-231 |
Benzamide para-position | Erk5 | 0.008 | A549 |
Carboxamide linkages at N-1 of pyrrolo[2,3-b]pyridine enable critical vectorial extensions for target specificity and potency. Key functionalization approaches include:
Table 3: Carboxamide Derivatives and Kinase Selectivity Profiles
Carboxamide Type | Target Kinase | IC₅₀/EC₅₀ | Selectivity Index |
---|---|---|---|
4-Methylbenzamide | Erk5 | 4.56 µg/mL | >100 (vs. Erk1/2) |
Morpholine-4-carboxamide | CDK9 | 0.206 µM | 85 (vs. CDK2) |
Piperazinyl sulfonamide | Haspin | 14 nM | 210 (vs. PIM1) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1